molecular formula C22H29NO3 B2900152 4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine CAS No. 1334369-33-3

4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine

Cat. No.: B2900152
CAS No.: 1334369-33-3
M. Wt: 355.478
InChI Key: ZQQDWCZJMPCKSE-UHFFFAOYSA-N
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Description

4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine is a complex organic compound that features a piperidine ring substituted with benzyloxy and dimethoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of the Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction using 3,5-dimethoxybenzyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.

    Substitution: The benzyloxy and dimethoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde derivatives, while reduction of the piperidine ring may yield various piperidine derivatives.

Scientific Research Applications

4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine involves its interaction with specific molecular targets. The benzyloxy and dimethoxybenzyl groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in binding to these targets, influencing the overall biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine is unique due to its specific substitution pattern on the piperidine ring. The combination of benzyloxy and dimethoxybenzyl groups provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-(phenylmethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-24-21-12-20(13-22(14-21)25-2)15-23-10-8-19(9-11-23)17-26-16-18-6-4-3-5-7-18/h3-7,12-14,19H,8-11,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQDWCZJMPCKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(CC2)COCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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